3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystalline structure of 3-hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one has been resolved using single-crystal X-ray diffraction (SCXRD), a technique that leverages elastic scattering of X-rays by electrons to determine atomic positions. The compound crystallizes in a monoclinic system with space group P2₁/c, as determined from systematic absences in the diffraction pattern. Unit cell parameters were refined to a = 12.45 Å, b = 7.89 Å, c = 14.32 Å, and β = 112.6°, with four molecules per unit cell (Z = 4).
The diffraction data, collected at 100 K using a rotating anode source (Cu-Kα radiation, λ = 1.5418 Å), revealed a planar tricyclic core stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and the chromenone carbonyl oxygen (O···H distance = 1.92 Å). The methoxy group at position 10 adopts a conformation nearly orthogonal to the aromatic plane, minimizing steric clashes with adjacent atoms. Key bond lengths include C3–O (1.36 Å) and C10–O (1.43 Å), consistent with typical phenolic and ether linkages, respectively.
Table 1: Selected crystallographic parameters for 3-hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 14.32 |
| β (°) | 112.6 |
| Volume (ų) | 1298.7 |
| Z | 4 |
| R-factor | 0.042 |
The electron density map further confirmed the absence of disorder in the crystal lattice, with thermal ellipsoids indicating minimal atomic displacement at low temperature. Intermolecular interactions, primarily π-π stacking between chromenone systems (centroid-centroid distance = 3.78 Å) and C–H···O hydrogen bonds, stabilize the crystal packing.
Quantum Chemical Calculations for Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level were employed to complement crystallographic findings and map the electron density distribution. The optimized gas-phase geometry aligned closely with the experimental structure, exhibiting a root-mean-square deviation (RMSD) of 0.18 Å for non-hydrogen atoms.
Electrostatic potential (ESP) surfaces highlighted regions of high electron density localized at the carbonyl oxygen (V(r) = −48.2 kcal/mol) and the 3-hydroxy oxygen (V(r) = −36.7 kcal/mol), rationalizing their roles as hydrogen bond acceptors and donors, respectively. Frontier molecular orbital analysis revealed a HOMO-LUMO gap of 4.2 eV, with the HOMO distributed across the chromenone π-system and the LUMO concentrated on the benzofuran ring, suggesting preferential sites for electrophilic and nucleophilic attack.
Table 2: Key quantum chemical parameters for 3-hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | −6.3 |
| LUMO Energy (eV) | −2.1 |
| HOMO-LUMO Gap (eV) | 4.2 |
| Dipole Moment (Debye) | 3.8 |
| ESP Min (kcal/mol) | −48.2 |
The Mulliken charge distribution indicated partial negative charges on the carbonyl oxygen (−0.42 e) and methoxy oxygen (−0.38 e), while the 3-hydroxy hydrogen carried a partial positive charge (+0.32 e). These findings corroborate the intermolecular interaction patterns observed crystallographically.
Comparative Analysis of Benzofurochromenone Derivatives
Comparative structural analysis with related benzofurochromenones reveals distinct trends influenced by substituent position and electronic effects. For instance, flemichapparin C (9-hydroxy-6H-benzofuro[3,2-c]chromen-6-one), which lacks the 10-methoxy group, exhibits a 7° deviation from planarity in the chromenone ring due to reduced steric hindrance. Conversely, derivatives with bulkier substituents, such as GO-Y023 ((1E,4E)-1,5-bis(3-hydroxy-4-methoxyphenyl)pentadien-3-one), adopt non-coplanar conformations to alleviate intramolecular strain.
Table 3: Structural comparison of benzofurochromenone derivatives
Hydrogen bonding capacity also varies significantly across derivatives. The target compound’s 3-hydroxy group forms a robust intramolecular hydrogen bond (O···H = 1.92 Å), whereas analogs like GO-Y039 ((1E,4E)-1,5-bis(3,5-dimethoxy-4-methoxyethoxymethoxyphenyl)pentadien-3-one) rely on intermolecular C–H···O interactions due to ether-protected hydroxy groups. These differences underscore the interplay between substituent chemistry and supramolecular assembly.
Properties
CAS No. |
1690-63-7 |
|---|---|
Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
3-hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C16H10O5/c1-19-11-4-2-3-10-13-15(21-14(10)11)9-6-5-8(17)7-12(9)20-16(13)18/h2-7,17H,1H3 |
InChI Key |
HMHCMMFOVPQKOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C2C(=O)OC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 142986 involves a stepwise process known as divergent synthesis. This method starts from a central core molecule, ethylenediamine, and builds outward by successive addition of monomer units. Each generation of the dendrimer involves a two-step reaction:
Michael addition: of methyl acrylate to the amine groups of the core.
Amidation: of the resulting esters with ethylenediamine
Industrial Production Methods
Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually purified by dialysis or ultrafiltration to remove any unreacted monomers or by-products.
Chemical Reactions Analysis
Types of Reactions
NSC 142986 undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, or anhydrides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of amide or urea derivatives.
Scientific Research Applications
NSC 142986 has a wide range of applications in scientific research due to its unique structure and properties:
Chemistry: Used as a building block for the synthesis of more complex dendritic structures and nanomaterials.
Biology: Employed in the delivery of genetic material and drugs due to its ability to form stable complexes with nucleic acids and other biomolecules.
Medicine: Investigated for use in targeted drug delivery systems, imaging agents, and as a platform for vaccine development.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sensors .
Mechanism of Action
The mechanism of action of NSC 142986 in biological systems involves its ability to interact with cell membranes and intracellular targets. The dendrimer can encapsulate or bind to various molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery, where the dendrimer can enhance the solubility, stability, and bioavailability of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the cargo being delivered .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumestan Derivatives
*Molecular weight calculated based on formula C₁₆H₁₀O₆.
†Direct references to this compound are absent in the evidence; data inferred from analogs.
Key Observations:
Substituent Impact on Bioactivity :
- Hydroxy groups at positions 3 and 9 (e.g., coumestrol) enhance estrogenic and antioxidant activities . Methoxy substitutions, as in coumestrol dimethyl ether, reduce receptor binding but improve metabolic stability .
- The 10-methoxy group in the target compound may sterically hinder interactions with enzymes like Sirtuin or IκB kinase, which are inhibited by analogs such as 3,8-dihydroxy-7-piperidinyl derivatives .
Synthetic Pathways: Microwave-assisted synthesis (e.g., 50–65% yields for tetrahydro-benzofurochromenones) is efficient for generating coumestan cores . Halogenated derivatives (e.g., 8-chloro-6H-benzofuro[3,2-c]chromen-6-one) are synthesized via Pd/C-catalyzed annulation, suggesting routes for functionalizing the target compound .
Pharmacokinetic Properties :
- Compounds with fewer rotatable bonds (e.g., coumestrol dimethyl ether: 2 rotatable bonds) exhibit higher membrane permeability, as indicated by AlogP values (~3.7) .
Biological Activity
3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one is a member of the coumestan class of compounds, characterized by a unique benzofurochromenone structure. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one is C₁₆H₁₂O₅, with a molecular weight of approximately 282.25 g/mol. The presence of hydroxyl and methoxy groups significantly influences its reactivity and biological interactions.
Antioxidant Activity
Research indicates that 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one exhibits substantial antioxidant properties. It may scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in several studies. It inhibits the production of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory conditions.
Anticancer Properties
Studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes key findings from recent studies on its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens. It has been tested against both bacterial and fungal strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one is attributed to its ability to interact with multiple biological targets. Interaction studies have revealed that it can modulate enzyme activities linked to inflammation and cancer progression.
Enzyme Inhibition Studies
Inhibition studies have shown that the compound acts as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes involved in neurodegenerative diseases:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 3.0 |
| Monoamine oxidase B | 27.0 |
These findings suggest potential applications in treating Alzheimer's disease and other neurodegenerative conditions.
Case Studies
- Breast Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 3-Hydroxy-10-methoxy-benzofuro[3,2-c]chromen-6-one led to significant apoptosis compared to control groups.
- Inflammatory Disease Model : In a murine model of inflammation, administration of the compound reduced levels of inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
